molecular formula C17H24N4 B11844055 7-Quinazolinamine, 2-methyl-N-(2-methylpropyl)-4-(1-pyrrolidinyl)- CAS No. 646450-80-8

7-Quinazolinamine, 2-methyl-N-(2-methylpropyl)-4-(1-pyrrolidinyl)-

Cat. No.: B11844055
CAS No.: 646450-80-8
M. Wt: 284.4 g/mol
InChI Key: MVSFQACIHFWJGN-UHFFFAOYSA-N
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Description

N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine is a synthetic organic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the quinazoline core with pyrrolidine in the presence of a suitable base such as potassium carbonate.

    Alkylation: The isobutyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine involves optimizing the reaction conditions to achieve high yields and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing the temperature, pressure, and reaction time.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, bases like potassium carbonate, solvents such as dimethylformamide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with different functional groups.

Scientific Research Applications

N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Antimicrobial Activity: The compound exhibits antimicrobial properties and is being researched for its effectiveness against various bacterial and fungal strains.

    Pharmacology: It is investigated for its potential as a therapeutic agent in treating inflammatory diseases and neurological disorders.

Mechanism of Action

The mechanism of action of N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in disease pathways, such as kinases and G-protein-coupled receptors.

    Pathways Involved: It modulates signaling pathways that regulate cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine: shares structural similarities with other quinazoline derivatives such as:

Uniqueness

    N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine: is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties compared to other quinazoline derivatives.

Properties

CAS No.

646450-80-8

Molecular Formula

C17H24N4

Molecular Weight

284.4 g/mol

IUPAC Name

2-methyl-N-(2-methylpropyl)-4-pyrrolidin-1-ylquinazolin-7-amine

InChI

InChI=1S/C17H24N4/c1-12(2)11-18-14-6-7-15-16(10-14)19-13(3)20-17(15)21-8-4-5-9-21/h6-7,10,12,18H,4-5,8-9,11H2,1-3H3

InChI Key

MVSFQACIHFWJGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)NCC(C)C)C(=N1)N3CCCC3

Origin of Product

United States

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